

The Specificity of AS1949490 for SHIP2 Over Other Phosphatases: A Technical Guide

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Compound of Interest		
Compound Name:	TG6-129	
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An In-depth Analysis of the Selective Inhibition of a Key Phosphoinositide Phosphatase



Note: This document addresses the specificity of the SHIP2 inhibitor AS1949490. Initial inquiries regarding "**TG6-129**" did not yield a specific SHIP2 inhibitor in published scientific literature; it is presumed that this may be an internal designation or a misnomer for the well-characterized compound AS1949490.

Introduction

SH2-containing inositol 5'-phosphatase 2 (SHIP2), a member of the inositol polyphosphate 5-phosphatase family, plays a critical role in regulating intracellular signaling pathways, most notably the phosphoinositide 3-kinase (PI3K)/Akt pathway. By hydrolyzing the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3) to produce phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), SHIP2 acts as a key negative regulator of insulin signaling and other cellular processes. Given its involvement in various pathological conditions, including type 2 diabetes and cancer, the development of potent and selective SHIP2 inhibitors is of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of the specificity of the small molecule inhibitor AS1949490 for SHIP2 over other phosphatases, detailing the quantitative data, experimental methodologies, and relevant signaling pathways.



Data Presentation: Inhibitory Activity of AS1949490

The selectivity of a pharmacological inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. AS1949490 has been demonstrated to be a potent and selective inhibitor of SHIP2. The following table summarizes the quantitative data on its inhibitory activity against a panel of phosphatases.

Phosphatase	Species	IC50 (μM)	Fold Selectivity (vs. Human SHIP2)
SHIP2	Human	0.62	1
SHIP2	Mouse	0.34	1.8x more potent
SHIP1	Human	13	21x
PTEN	Human	>50	>80x
Synaptojanin	Human	>50	>80x
Myotubularin	Human	>50	>80x

Table 1: Inhibitory concentration (IC50) values of AS1949490 against various phosphatases. Data compiled from multiple sources.

Experimental Protocols

The determination of the inhibitory activity and selectivity of AS1949490 was primarily achieved through in vitro phosphatase assays, with the malachite green assay being a key method.

In Vitro Phosphatase Activity Assay (Malachite Green Assay)

This colorimetric assay quantifies the release of inorganic phosphate from a substrate, which is a direct measure of phosphatase activity.

- 1. Reagents and Materials:
- Recombinant human SHIP2, SHIP1, PTEN, synaptojanin, and myotubularin enzymes.



- Phosphatidylinositol-3,4,5-trisphosphate (PIP3) as the substrate.
- AS1949490 stock solution (in DMSO).
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT).
- Malachite Green Reagent (a solution of malachite green, ammonium molybdate, and sulfuric acid).
- Phosphate standard solution (for standard curve).
- 96-well microplates.

2. Procedure:

- Enzyme and Inhibitor Pre-incubation:
- Add a fixed amount of the respective recombinant phosphatase to the wells of a 96-well plate containing assay buffer.
- Add varying concentrations of AS1949490 (or vehicle control, DMSO) to the wells.
- Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiation of Phosphatase Reaction:
- Add the substrate (PIP3) to each well to initiate the phosphatase reaction.
- Incubate the plate at 37°C for a specific duration (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Termination and Color Development:
- Stop the reaction by adding the Malachite Green Reagent to each well. This reagent forms a colored complex with the free phosphate released by the enzymatic reaction.
- Incubate at room temperature for 15-20 minutes to allow for color development.
- Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.
- Generate a phosphate standard curve to determine the concentration of phosphate released in each reaction.
- Plot the percentage of inhibition against the logarithm of the AS1949490 concentration.
- Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, using a suitable non-linear regression model (e.g., sigmoidal doseresponse curve).

Mandatory Visualizations Signaling Pathway

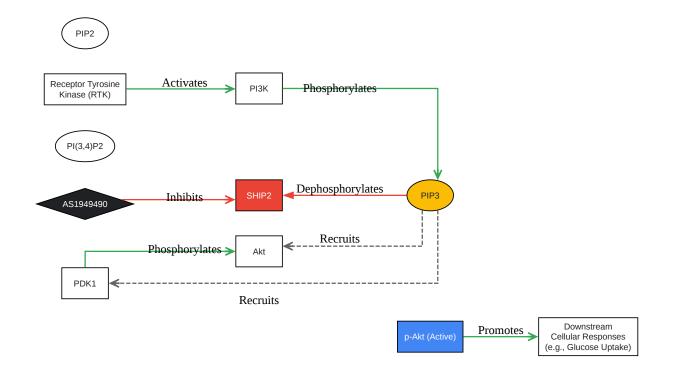




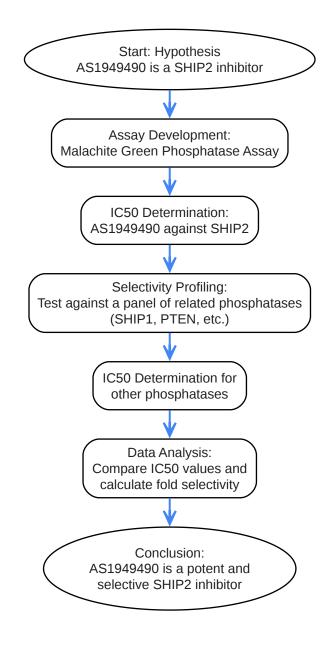


The following diagram illustrates the role of SHIP2 in the PI3K/Akt signaling pathway and the effect of its inhibition by AS1949490.









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